Differential GABA Aminotransferase (GABA-AT) Inhibition: Trans Isomer as Competitive Inhibitor vs. Cis Isomer as Substrate
The racemic trans isomer (d,l-5) of 4-aminocyclopent-2-ene-1-carboxylic acid acts exclusively as a competitive inhibitor of GABA-AT, whereas the cis isomer ((+)-3) is a potent substrate [1]. The trans isomer shows no detectable substrate turnover, while the cis isomer exhibits a Km of 0.1 mM, 24-fold lower than that of GABA (2.4 mM) [1].
| Evidence Dimension | GABA-AT inhibition constant (Ki) and substrate turnover |
|---|---|
| Target Compound Data | Ki = 0.6 mM (600 µM); no substrate turnover (d,l-trans-5) |
| Comparator Or Baseline | GABA: Km = 2.4 mM; (1R,4S)-cis-(+)-3: Ki = 0.052 mM (52 µM), Km = 0.1 mM, kcat = 11.7 min⁻¹ |
| Quantified Difference | Trans isomer Ki is 11.5-fold higher (weaker inhibition) than cis isomer; trans shows zero substrate turnover vs. cis (kcat = 11.7 min⁻¹) |
| Conditions | GABA-AT from porcine brain, 25°C, 50 mM potassium pyrophosphate buffer, pH 8.5 |
Why This Matters
The trans isomer is a reversible competitive inhibitor suitable for studies requiring enzyme blockade without substrate turnover, whereas the cis isomer acts as a GABA mimetic substrate, enabling different experimental applications.
- [1] Qiu J, Pingsterhaus JM, Silverman RB. Inhibition and Substrate Activity of Conformationally Rigid Vigabatrin Analogues with γ-Aminobutyric Acid Aminotransferase. J Med Chem. 1999;42(22):4725-4728. View Source
